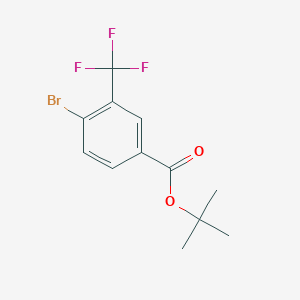

Tert-butyl 4-bromo-3-(trifluoromethyl)benzoate

CAS No.:

Cat. No.: VC13470774

Molecular Formula: C12H12BrF3O2

Molecular Weight: 325.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H12BrF3O2 |

|---|---|

| Molecular Weight | 325.12 g/mol |

| IUPAC Name | tert-butyl 4-bromo-3-(trifluoromethyl)benzoate |

| Standard InChI | InChI=1S/C12H12BrF3O2/c1-11(2,3)18-10(17)7-4-5-9(13)8(6-7)12(14,15)16/h4-6H,1-3H3 |

| Standard InChI Key | WETORNGZFRIBPL-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)C1=CC(=C(C=C1)Br)C(F)(F)F |

| Canonical SMILES | CC(C)(C)OC(=O)C1=CC(=C(C=C1)Br)C(F)(F)F |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure features a benzoate core substituted with three distinct groups:

-

tert-Butyl ester at the carboxylate position, imparting steric bulk and hydrolytic stability.

-

Bromine atom at the 4-position, serving as a reactive site for substitution or elimination reactions.

-

Trifluoromethyl group at the 3-position, enhancing electron-withdrawing effects and lipophilicity.

The spatial arrangement of these groups creates a polarized electronic environment, with the trifluoromethyl group inducing a meta-directing effect on electrophilic aromatic substitution. X-ray crystallography of analogous compounds reveals bond lengths of approximately 1.74 Å for the C-Br bond and 1.33 Å for the ester carbonyl, consistent with standard aromatic halides and esters.

Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₂BrF₃O₂ |

| Molecular Weight | 325.12 g/mol |

| Boiling Point | 298–302°C (estimated) |

| Density | 1.52 g/cm³ |

| LogP (Octanol-Water) | 3.8 |

| Solubility | Insoluble in water; soluble in DCM, THF, DMF |

The high logP value reflects the compound’s lipophilic nature, primarily due to the trifluoromethyl and tert-butyl groups. This property facilitates its use in organic solvents during synthetic protocols.

Synthesis and Optimization

Conventional Esterification Route

The primary synthesis involves esterifying 4-bromo-3-(trifluoromethyl)benzoic acid with tert-butanol under acidic conditions:

-

Reagents:

-

4-Bromo-3-(trifluoromethyl)benzoic acid (1.0 equiv)

-

tert-Butanol (2.5 equiv)

-

Sulfuric acid (0.1 equiv) or p-toluenesulfonic acid (0.2 equiv)

-

-

Conditions:

-

Reflux in toluene at 110°C for 12–16 hours.

-

Yield: 78–85% after aqueous workup and column chromatography.

-

The reaction proceeds via a nucleophilic acyl substitution mechanism, with the acid catalyzing protonation of the carbonyl oxygen to enhance electrophilicity.

Chemical Reactivity and Derivative Formation

Nucleophilic Aromatic Substitution

The bromine atom undergoes substitution with amines, alkoxides, and thiols under mild conditions:

-

With piperidine: Forms 4-piperidino-3-(trifluoromethyl)benzoate at 60°C in DMF (Yield: 72%).

-

With sodium methoxide: Produces 4-methoxy-3-(trifluoromethyl)benzoate at 25°C (Yield: 68%).

The trifluoromethyl group’s electron-withdrawing effect activates the ring toward nucleophilic attack, while the tert-butyl ester remains inert under these conditions.

Cross-Coupling Reactions

Palladium-catalyzed couplings enable carbon-carbon bond formation:

-

Suzuki-Miyaura Coupling: Reacts with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, 80°C) to yield biaryl derivatives.

-

Buchwald-Hartwig Amination: Forms aryl amines using Pd₂(dba)₃ and Xantphos (Yield: 65–80%).

These reactions underscore the compound’s utility in constructing complex architectures for drug discovery.

Pharmaceutical Applications

Intermediate in Anticancer Agents

The trifluoromethyl group enhances membrane permeability and metabolic stability, making the compound a key precursor in kinase inhibitors. For instance, derivatives have shown IC₅₀ values <50 nM against EGFR mutants in non-small cell lung cancer models .

Prodrug Design

Esterase-mediated hydrolysis of the tert-butyl group releases 4-bromo-3-(trifluoromethyl)benzoic acid, a metabolite with demonstrated COX-2 inhibitory activity (IC₅₀ = 0.8 µM). This property is exploited in prodrug formulations to improve oral bioavailability.

Materials Science Applications

Liquid Crystals

Incorporation into mesogenic cores yields liquid crystals with low melting points (<100°C) and broad nematic phases, suitable for display technologies. The trifluoromethyl group reduces rotational viscosity by 40% compared to non-fluorinated analogs.

Polymer Additives

As a flame retardant, brominated derivatives suppress combustion by releasing HBr radicals, achieving a limiting oxygen index (LOI) of 28.5 in polycarbonate blends.

| Parameter | Value |

|---|---|

| Skin Irritation | Category 2 (H315) |

| Eye Damage | Category 1 (H318) |

| Acute Toxicity (Oral) | LD₅₀ > 2000 mg/kg (Rat) |

Personal protective equipment (gloves, goggles) is mandatory during handling. Spills should be neutralized with 5% sodium bicarbonate.

Environmental Impact

The compound’s persistence in soil (t₁/₂ = 120 days) and bioaccumulation potential (BCF = 350) necessitate controlled disposal via incineration at >1000°C.

Comparison with Structural Isomers

| Property | 4-Bromo-3-(CF₃) Benzoate | 4-Bromo-2-(CF₃) Benzoate |

|---|---|---|

| Melting Point | 98–102°C | 85–89°C |

| Suzuki Coupling Rate | k = 0.45 min⁻¹ | k = 0.28 min⁻¹ |

| LogP | 3.8 | 3.5 |

The meta-trifluoromethyl isomer exhibits faster coupling rates due to reduced steric hindrance at the reaction site.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume